(S)-morpholin-2-ylmethanol

Description

Structure

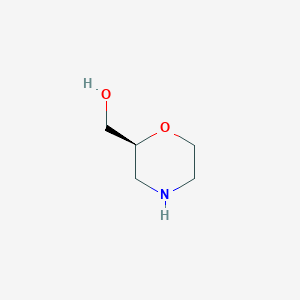

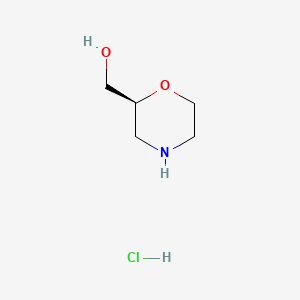

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S)-morpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAZLCVSFAYIIL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363724 | |

| Record name | (S)-morpholin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132073-83-7 | |

| Record name | (S)-morpholin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-morpholin-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Morpholin-2-ylmethanol: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential applications of (S)-morpholin-2-ylmethanol, a key chiral building block in modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Properties and Structure

This compound is a chiral heterocyclic compound featuring a morpholine ring substituted with a hydroxymethyl group at the C2 position. Its stereochemistry plays a crucial role in its biological activity and application in asymmetric synthesis.

Structure:

-

IUPAC Name: [(2S)-morpholin-2-yl]methanol[1]

-

SMILES: C1CO--INVALID-LINK--CO[5]

-

InChI Key: VLAZLCVSFAYIIL-YFKPBYRVSA-N[1]

The structural representation of this compound is as follows:

Figure 1. 2D and 3D structures of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| Boiling Point | 220.1 ± 15.0 °C (Predicted) | [2][3] |

| Density | 1.045 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.36 ± 0.10 (Predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in water and polar organic solvents (qualitative) | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of an N-Boc protected intermediate followed by deprotection.

Step 1: Synthesis of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate

A common precursor for the synthesis of this compound is its N-Boc protected form. The following is a general procedure for its synthesis:

-

Materials: (S)-4-benzyl-2-(hydroxymethyl)morpholine, Ammonium formate, 10% Palladium on activated charcoal, Methanol, Acetonitrile, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine.

-

Procedure:

-

To a solution of (S)-4-benzyl-2-(hydroxymethyl)morpholine in methanol, add ammonium formate and 10% palladium on activated charcoal.

-

Stir the reaction mixture at room temperature for several hours until the debenzylation is complete, as monitored by TLC.

-

Filter the mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in acetonitrile and cool the solution in an ice bath.

-

Sequentially add di-tert-butyl dicarbonate and triethylamine to the cooled solution.

-

Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate.[7]

-

Step 2: Deprotection of N-Boc-(S)-morpholin-2-ylmethanol

The final step is the removal of the Boc protecting group to yield the desired this compound.

-

Materials: tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane, Dioxane, or Methanol).

-

Procedure:

-

Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane or methanol.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.

-

Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.

-

The resulting residue, which is the salt of the desired product, can be neutralized with a base and extracted, or used directly for subsequent reactions.[8][9][10][11]

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Role in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. This compound, with its specific stereochemistry and functional groups, serves as a crucial chiral building block in the synthesis of various biologically active molecules.

Morpholine-containing compounds are prevalent in drugs targeting the central nervous system (CNS), where properties like improved solubility and the ability to cross the blood-brain barrier are critical.[12][13] For instance, this compound is a key intermediate in the asymmetric synthesis of (+)-(S,S)-reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant.[14]

The general workflow for utilizing a chiral building block like this compound in a drug discovery program is outlined below.

While no specific signaling pathways directly modulated by this compound have been identified, its incorporation into larger molecules is what confers specific biological activity. The morpholine ring can participate in various non-covalent interactions within protein binding pockets, contributing to the overall potency and selectivity of the drug molecule.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, as with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers working with this compound. As a key chiral intermediate, its properties and synthetic accessibility are of significant interest to the scientific community, particularly in the pursuit of novel therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 132073-83-7 [m.chemicalbook.com]

- 3. This compound CAS#: 132073-83-7 [m.chemicalbook.com]

- 4. This compound | 132073-83-7 [chemicalbook.com]

- 5. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 7. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. awuahlab.com [awuahlab.com]

- 11. researchgate.net [researchgate.net]

- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective synthesis of (S)-morpholin-2-ylmethanol

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Morpholin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance their efficacy and pharmacokinetic properties. Its stereospecific synthesis is therefore of critical importance. This guide provides a detailed overview of established and innovative enantioselective methods for the preparation of this compound, complete with experimental protocols, quantitative data, and workflow visualizations.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. The use of a chiral catalyst allows for the direct conversion of an achiral unsaturated precursor into a single enantiomer of the product with high efficiency and enantioselectivity. A notable method involves the use of a bisphosphine-rhodium catalyst for the hydrogenation of 2-substituted dehydromorpholines.

Data Presentation

| Entry | Substrate (1) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | 1 | 30 | 24 | >99 | 92 |

| 2 | N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine | 1 | 30 | 24 | >99 | 85 |

| 3 | N-Cbz-6-methyl-3,4-dihydro-2H-1,4-oxazine | 1 | 30 | 24 | >99 | 91 |

| 4 | Gram-scale of 1a | 0.2 | 30 | 48 | 97 (isolated yield) | 92 |

Data adapted from a study on the asymmetric hydrogenation of 2-substituted dehydromorpholines. While not directly this compound, the methodology is highly relevant for a precursor that can be converted to the target molecule.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

-

Dehydromorpholine substrate (e.g., N-protected 2-hydroxymethyl-dehydromorpholine)

-

[Rh(cod)₂]SbF₆

-

(R,R,R)-SKP (chiral bisphosphine ligand)

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a solution of the chiral ligand (R,R,R)-SKP (1.05 mol%) and [Rh(cod)₂]SbF₆ (1 mol%) in anhydrous DCM is stirred for 30 minutes to pre-form the catalyst.

-

The dehydromorpholine substrate (1.0 equiv) is added to the catalyst solution.

-

The reaction vessel is placed in an autoclave.

-

The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm with H₂.

-

The reaction is stirred at room temperature for 24-48 hours.

-

Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral morpholine derivative.

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

Mandatory Visualization

Caption: Asymmetric hydrogenation of a dehydromorpholine precursor.

Synthesis from Chiral Precursors: L-Serine

The use of readily available chiral starting materials from the "chiral pool" is a common strategy for enantioselective synthesis. L-serine, a natural amino acid, serves as an excellent precursor for this compound due to its inherent stereochemistry.

Data Presentation

Quantitative data for each step of this specific multi-step synthesis is often reported as isolated yields for each intermediate. A representative overall yield for similar multi-step syntheses starting from amino acids can range from 30-50%. The enantiomeric purity is expected to be high (>99% ee) as it originates from the chiral starting material.

Experimental Protocol: Synthesis from L-Serine

This synthesis involves a multi-step sequence:

-

Protection of L-Serine: The amino and carboxylic acid groups of L-serine are protected. For example, the carboxylic acid can be converted to a tert-butyl ester and the amine to a Boc or Cbz group.

-

Reduction of the Carboxylic Acid: The protected serine ester is reduced to the corresponding alcohol using a suitable reducing agent like LiAlH₄ or NaBH₄ with an activating agent.

-

N-Alkylation: The protected amino alcohol is N-alkylated with a two-carbon unit that will form the other part of the morpholine ring. A common reagent is a protected 2-haloethanol.

-

Cyclization: Intramolecular cyclization is induced, typically under basic conditions, to form the morpholine ring.

-

Deprotection: The protecting groups are removed to yield this compound.

Mandatory Visualization

In-Depth Technical Guide to (S)-morpholin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-morpholin-2-ylmethanol, a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physical properties, synthesis protocols, and its application as a key building block for pharmacologically active molecules, particularly as a scaffold for dopamine D4 receptor antagonists.

Core Data and Identifiers

This compound is a versatile chiral building block. Its unique structural and chemical properties make it a valuable starting material in the synthesis of complex molecules.

| Identifier | Value |

| CAS Number | 132073-83-7 |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | [(2S)-morpholin-2-yl]methanol |

| Synonyms | (S)-2-Hydroxymethylmorpholine, (2S)-2-Morpholinemethanol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Boiling Point | 220.1 ± 15.0 °C (Predicted) |

| Density | 1.045 ± 0.06 g/cm³ (Predicted) |

| pKa | 14.36 ± 0.10 (Predicted) |

Synthesis of this compound

A reliable and efficient three-step synthesis for this compound has been developed, starting from the commercially available (S)-3-amino-1,2-propanediol. This method provides the target compound in good overall yield.

Experimental Protocol

Step 1: Synthesis of (S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide

To a solution of (S)-3-amino-1,2-propanediol in a mixture of acetonitrile and methanol, chloroacetyl chloride is added. The reaction proceeds to afford the corresponding amide in high yield.

Step 2: Synthesis of (S)-morpholin-3-one

The amide from Step 1 is cyclized to the morpholinone by treatment with potassium tert-butoxide in tert-amyl alcohol. This step proceeds without the need for protecting the primary alcohol.

Step 3: Synthesis of this compound

The final step involves the reduction of the morpholinone using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to yield this compound. This reducing agent has been found to be superior to others like borane or lithium aluminum hydride in terms of yield.

Application in the Synthesis of a Dopamine D4 Receptor Antagonist

This compound serves as a crucial chiral scaffold in the synthesis of potent and selective dopamine D4 (D4) receptor antagonists, such as the research compound ML398. The morpholine moiety is key to the compound's selectivity.

Experimental Protocol: Synthesis of a D4 Receptor Antagonist (Illustrative Example based on ML398)

The synthesis of D4 receptor antagonists from this compound typically involves N-arylation of the morpholine nitrogen. An illustrative protocol is outlined below.

Step 1: Boc Protection of this compound

The secondary amine of this compound is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent steps.

Step 2: Copper-Catalyzed N-Arylation

The Boc-protected this compound is coupled with a suitable aryl halide (e.g., 4-chlorobenzyl bromide for the synthesis of an ML398 analog) using a copper-catalyzed N-arylation reaction. This reaction is a key step in forming the core structure of the antagonist.

Step 3: Deprotection

The Boc protecting group is removed under acidic conditions to yield the final D4 receptor antagonist.

Characterization Data for a Representative D4 Antagonist (ML398):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.28 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 3.90 (d, J = 11.6 Hz, 1H), 3.75-3.65 (m, 2H), 3.55-3.45 (m, 2H), 2.85-2.75 (m, 1H), 2.65-2.55 (m, 1H), 2.20-2.10 (m, 1H), 2.05-1.95 (m, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 137.9, 132.8, 130.5 (2C), 128.6 (2C), 67.2, 64.5, 60.4, 54.0, 50.9.

-

HRMS (ESI): m/z calculated for C₁₂H₁₇ClNO [M+H]⁺, found.

Dopamine D4 Receptor Signaling Pathway

The chiral morpholine scaffold is a key feature of ML398, a potent and selective antagonist of the dopamine D4 receptor. D4 receptors are G protein-coupled receptors (GPCRs) that play a significant role in various neurological processes. Understanding their signaling pathway is crucial for drug development.

Figure 1: Simplified signaling pathway of the Dopamine D4 Receptor.

Experimental Workflow: Synthesis and Evaluation

The development of novel D4 receptor antagonists based on the this compound scaffold follows a structured workflow from synthesis to biological evaluation.

Figure 2: General workflow for the development of D4 antagonists.

A Technical Guide to the Spectroscopic Analysis of (S)-morpholin-2-ylmethanol

This technical guide provides a comprehensive overview of the expected spectroscopic data and general analytical methodologies for the characterization of (S)-morpholin-2-ylmethanol. Given the limited availability of experimentally derived spectra in public databases, this document focuses on predicted data based on the known spectroscopic behavior of the morpholine scaffold and related structures. The protocols provided are generalized for the analysis of small organic molecules of this type.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure and atom numbering for this compound are as follows:

Table 1: Predicted ¹H NMR Data

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 | ~3.7 - 3.9 | m | 1H |

| H3a, H3e | ~3.5 - 3.7 | m | 2H |

| H4 (NH) | ~2.5 - 3.5 (broad s) | br s | 1H |

| H5a, H5e | ~2.7 - 2.9 | m | 2H |

| H7a, H7b | ~3.4 - 3.6 | m | 2H |

| H8 (OH) | ~2.0 - 4.0 (broad s) | br s | 1H |

Note: Predicted chemical shifts are for a deuterated solvent such as CDCl₃ or D₂O and can vary based on experimental conditions. The morpholine ring protons often exhibit complex splitting patterns.[1][2]

Table 2: Predicted ¹³C NMR Data

| Atom Number | Chemical Shift (δ, ppm) |

| C2 | ~70 - 75 |

| C3 | ~67 - 70 |

| C5 | ~46 - 50 |

| C7 | ~63 - 67 |

Note: The chemical shifts of carbons adjacent to the oxygen (C2, C3) are expected to be downfield, while those adjacent to the nitrogen (C5) are more upfield.[3][4]

1.2. Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the O-H, N-H, C-O, and C-H bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol, H-bonded) |

| 3500 - 3300 | Medium | N-H Stretch (Secondary Amine) |

| 2960 - 2850 | Strong | C-H Stretch (Aliphatic) |

| 1120 - 1080 | Strong | C-O-C Asymmetric Stretch (Ether) |

| 1050 - 1000 | Strong | C-O Stretch (Primary Alcohol) |

Note: The O-H and N-H stretching bands may overlap. The broadness of the O-H stretch is due to hydrogen bonding.[5][6][7][8]

1.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is expected to produce a prominent protonated molecule [M+H]⁺.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions

| Adduct | Predicted m/z |

| [M+H]⁺ | 118.0863 |

| [M+Na]⁺ | 140.0682 |

| [M+K]⁺ | 156.0421 |

| [M+NH₄]⁺ | 135.1128 |

| [M-H]⁻ | 116.0717 |

Note: The exact mass of this compound is 117.0790 g/mol .

Fragmentation Pattern: Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment. The base peak is often the result of the loss of the hydroxymethyl group (-CH₂OH), leading to a fragment at m/z 86. Another significant fragmentation pathway involves the cleavage of the morpholine ring.[9][10][11][12]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[13][14]

2.1.1. Sample Preparation

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.

-

Transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

-

If any solid is present, filter the solution before transferring it to the NMR tube.[14]

2.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[15]

-

Set the appropriate spectral width and acquisition time for both experiments.

2.1.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the use of an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid or solid samples.[16][17][18][19]

2.2.1. Instrument Setup

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[16][17]

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[20]

2.2.2. Sample Analysis

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.[20]

-

If the sample is a solid, use the press arm to ensure good contact between the sample and the crystal.[16]

-

Acquire the IR spectrum. A typical range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

2.2.3. Post-Analysis

-

Clean the ATR crystal thoroughly with a suitable solvent.

-

Label the significant peaks in the spectrum.

2.3. Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) mass spectrometry.[21][22][23][24][25]

2.3.1. Sample Preparation

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent such as methanol, acetonitrile, or water.[22][23]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of common ESI solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[23]

-

Ensure the final solution is free of any particulate matter; filter if necessary.[22][23]

-

Transfer the final solution to an appropriate mass spectrometry vial.

2.3.2. Data Acquisition

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Set the mass spectrometer to scan over an appropriate m/z range (e.g., 50-500 amu).

-

Acquire data in positive ion mode to observe protonated species like [M+H]⁺. Negative ion mode can also be used to observe deprotonated species.

-

Optimize key ESI source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

For structural information, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 118) and subjecting it to collision-induced dissociation (CID).[25]

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Solved Complete a simulated 1H NMR spectrum, including | Chegg.com [chegg.com]

- 3. benchchem.com [benchchem.com]

- 4. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Morpholine [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. books.rsc.org [books.rsc.org]

- 14. chem.latech.edu [chem.latech.edu]

- 15. chem.uiowa.edu [chem.uiowa.edu]

- 16. agilent.com [agilent.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. mt.com [mt.com]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 21. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 24. phys.libretexts.org [phys.libretexts.org]

- 25. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Motif: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, profoundly impacting the landscape of modern drug discovery. Its unique physicochemical properties, including enhanced aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have made it a go-to moiety for medicinal chemists seeking to optimize lead compounds.[1][2] This technical guide provides a comprehensive review of morpholine-containing compounds, with a focus on their synthesis, mechanism of action, and quantitative biological data, offering valuable insights for professionals in the field.

The Versatility of the Morpholine Ring

The incorporation of a morpholine ring into a drug candidate can significantly improve its drug-like properties. The nitrogen atom of the morpholine ring is basic, with a pKa of approximately 8.7, allowing for the formation of salts and enhancing solubility.[1] The ether oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3] This combination of features often leads to improved bioavailability and metabolic resistance compared to other cyclic amines like piperidine or piperazine.[1]

A testament to its importance, numerous FDA-approved drugs across various therapeutic areas contain the morpholine moiety. A review of approvals between 2012 and 2023 identified 14 new drugs incorporating this scaffold, with half of them being anticancer agents.[1] This highlights the significant contribution of morpholine to the development of novel therapeutics.

Case Studies: Approved Morpholine-Containing Drugs

To illustrate the impact of the morpholine motif, this guide will focus on three prominent examples: Gefitinib, an anticancer agent; Linezolid, an antibiotic; and Aprepitant, an antiemetic.

Gefitinib: Targeting Cancer with Precision

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in the growth and proliferation of certain cancer cells.[4] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients who have specific activating mutations in the EGFR gene.[4]

Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling.[4] This blockade disrupts the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which are crucial for cancer cell survival and proliferation, ultimately leading to apoptosis and tumor growth inhibition.[5][6]

Quantitative Data for Gefitinib

| Target/Cell Line | Assay Type | IC50 Value | Reference(s) |

| EGFR Tyrosine Kinase | Kinase Assay | 26 - 57 nM | [7] |

| NR6W cells (high EGFR) | Kinase Assay | 26 nM | [7] |

| NR6wtEGFR cells (low EGFR) | Kinase Assay | 37 nM | [7] |

| HCC827 (EGFR mutant) | Cell Proliferation | 13.06 nM | [8] |

| PC9 (EGFR mutant) | Cell Proliferation | 77.26 nM | [8] |

| H3255 (EGFR mutant) | Cell Proliferation | 0.003 µM | [8] |

| 11-18 (EGFR mutant) | Cell Proliferation | 0.39 µM | [8] |

| A549 (EGFR wild-type) | Cell Proliferation | > 4 µM | [8] |

| H1975 (EGFR T790M mutant) | Cell Proliferation | > 4 µM | [8] |

Experimental Protocols: Gefitinib

Synthesis of Gefitinib: Several synthetic routes to Gefitinib have been reported. A common approach involves the reaction of 4-(3-chloropropoxy)-3-methoxyaniline with 4-chloro-6,7-dimethoxyquinazoline, followed by reaction with 3-chloro-4-fluoroaniline.[9][10]

-

Step 1: Alkylation. Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[9]

-

Step 2: Nitration. The product from step 1 is nitrated using nitric acid in acetic acid to give methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[9]

-

Step 3: Reduction. The nitro group is reduced to an amine using iron powder in acetic acid, yielding methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[9]

-

Step 4: Cyclization. The amino ester is cyclized to form the quinazolinone ring.

-

Step 5: Chlorination. The quinazolinone is chlorinated, typically using thionyl chloride or phosphorus oxychloride.

-

Step 6: Amination. The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline to introduce the aniline moiety.

-

Step 7: Morpholine introduction. Finally, the morpholine ring is introduced by reacting the chloropropyl side chain with morpholine.[11]

In Vitro EGFR Kinase Assay: The inhibitory activity of Gefitinib on EGFR tyrosine kinase can be determined using an in vitro kinase assay.[4]

-

Materials: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of Gefitinib.

-

In a multi-well plate, combine the EGFR enzyme, the peptide substrate, and the diluted Gefitinib or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined period at a controlled temperature.

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a suitable detection method.

-

Plot the kinase activity against the Gefitinib concentration to determine the IC50 value.[4]

-

Signaling Pathway

Caption: Gefitinib inhibits EGFR signaling, blocking downstream pathways.

Linezolid: A Novel Antibiotic

Linezolid (Zyvox®) is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[12][13] Its unique mechanism of action makes it a valuable therapeutic option for treating serious infections.

Mechanism of Action: Linezolid inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the functional 70S initiation complex.[2][9] This action is distinct from most other protein synthesis inhibitors, which typically target the elongation phase. This unique mechanism results in a low potential for cross-resistance with other antibiotic classes.[12]

Quantitative Data for Linezolid

| Organism | Strain Type | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | Oxacillin-resistant (MRSA) | 2 | [1] |

| Staphylococcus aureus | Oxacillin-susceptible (MSSA) | 2 | [1] |

| Coagulase-negative staphylococci | - | 1 | [1] |

| Enterococcus faecalis | Vancomycin-susceptible | 2 | [1] |

| Enterococcus faecalis | Vancomycin-resistant | 2 | [14] |

| Enterococcus faecium | Vancomycin-susceptible | 2 | [1] |

| Enterococcus faecium | Vancomycin-resistant | 2 | [1] |

| Streptococcus pneumoniae | Penicillin-susceptible | 1 | [1] |

| Streptococcus pneumoniae | Penicillin-resistant | 1 | [1] |

Experimental Protocols: Linezolid

Synthesis of Linezolid: Various synthetic strategies for Linezolid have been developed. A convergent synthesis often involves the preparation of a key chiral epoxide intermediate which is then coupled with the morpholinoaniline fragment.[2][12] A seven-step continuous flow synthesis has also been reported, offering high efficiency.[12]

-

A common laboratory-scale synthesis involves:

-

N-alkylation of 3-fluoro-4-morpholinobenzenamine with (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[2]

-

Hydrolysis of the resulting dioxolane to form a diol.

-

Cyclization of the diol to form the oxazolidinone ring, often using a carbonylating agent like carbonyldiimidazole (CDI).[2]

-

Conversion of the primary alcohol to an amine, followed by acetylation to yield Linezolid.[15]

-

Minimum Inhibitory Concentration (MIC) Assay: The in vitro activity of Linezolid is determined by measuring its MIC against various bacterial strains.[13]

-

Materials: Bacterial isolates, Mueller-Hinton broth (supplemented for fastidious organisms), Linezolid stock solution, and microtiter plates.

-

Procedure:

-

Prepare serial twofold dilutions of Linezolid in the broth.

-

Inoculate each well of the microtiter plate with a standardized suspension of the test bacterium.

-

Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours).

-

The MIC is defined as the lowest concentration of Linezolid that completely inhibits visible growth of the bacterium.[13]

-

Mechanism of Action Workflow

Caption: Linezolid inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.

Aprepitant: Combating Nausea and Vomiting

Aprepitant (Emend®) is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[16]

Mechanism of Action: Aprepitant competitively blocks the binding of substance P, an endogenous ligand, to NK1 receptors in the brain.[16] Substance P is a key neurotransmitter involved in the emetic reflex. By antagonizing the NK1 receptor, Aprepitant prevents the downstream signaling that leads to nausea and vomiting.[17]

Quantitative Data for Aprepitant

| Receptor/Assay | Parameter | Value | Reference(s) |

| Human NK1 Receptor | IC50 | 0.1 nM | [16] |

| Human NK2 Receptor | IC50 | 4500 nM | [16] |

| Human NK3 Receptor | IC50 | 300 nM | [16] |

| BT-474 (Breast Cancer) | IC50 | 31.4 µM | [18] |

| MCF-7 (Breast Cancer) | IC50 | 35.6 µM | [18] |

| MDA-MB-468 (Breast Cancer) | IC50 | 29.5 µM | [18] |

| MT-3 (Breast Cancer) | IC50 | 40.8 µM | [18] |

Experimental Protocols: Aprepitant

Synthesis of Aprepitant: The synthesis of Aprepitant is a stereochemically complex process. A greener, more atom-economical synthesis has been developed, reducing the number of steps from six to three and significantly decreasing waste.[6] The synthesis generally involves the construction of the chiral morpholine core and subsequent coupling with the triazolinone moiety.[19]

-

Key steps in a reported synthesis include:

-

Condensation of a chiral amino alcohol with a glyoxylate derivative to form an oxazinone.

-

Stereoselective reduction of the oxazinone.

-

Coupling with a chiral benzylic alcohol derivative.

-

Introduction of the triazolinone ring, often via a chloromethyl triazolinone intermediate.[20]

-

NK1 Receptor Binding Assay: The affinity of Aprepitant for the NK1 receptor can be determined using a radioligand binding assay.

-

Materials: Cell membranes expressing the human NK1 receptor, a radiolabeled ligand (e.g., [³H]-Substance P), Aprepitant or other test compounds, assay buffer, and a scintillation counter.

-

Procedure:

-

Prepare serial dilutions of Aprepitant.

-

In a multi-well plate, combine the cell membranes, the radiolabeled ligand, and the diluted Aprepitant or vehicle control.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

The concentration of Aprepitant that inhibits 50% of the specific binding of the radioligand is the IC50 value.[16]

-

Signaling Pathway

Caption: Aprepitant blocks the NK1 receptor, inhibiting Substance P-mediated signaling that leads to emesis.

Conclusion

The morpholine ring is a powerful tool in the medicinal chemist's arsenal, consistently demonstrating its ability to enhance the properties of drug candidates. The successful development of drugs like Gefitinib, Linezolid, and Aprepitant underscores the value of this versatile scaffold. As drug discovery continues to evolve, the strategic incorporation of the morpholine motif will undoubtedly contribute to the creation of new and improved therapies for a wide range of diseases. This guide provides a foundational understanding of the key aspects of morpholine-containing drugs, serving as a valuable resource for researchers and developers in the pharmaceutical sciences.

References

- 1. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistryforsustainability.org [chemistryforsustainability.org]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ukm.my [ukm.my]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. asianpubs.org [asianpubs.org]

- 16. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of morpholine and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Physical Properties of Morpholine and its Derivatives

Morpholine, a heterocyclic compound featuring both amine and ether functional groups, serves as a versatile scaffold in medicinal chemistry.[1] Its physicochemical properties, and those of its derivatives, are crucial for their biological activity and pharmacokinetic profiles.[2]

Core Physical Properties

The physical properties of the parent morpholine molecule are well-characterized. It is a colorless, hygroscopic liquid with a characteristic amine-like odor.[3]

Table 1: Physical Properties of Morpholine

| Property | Value | References |

| Molecular Formula | C₄H₉NO | [3] |

| Molecular Weight | 87.12 g/mol | [3] |

| Melting Point | -5 °C | [3] |

| Boiling Point | 129 °C | [3] |

| Density | 0.996 g/mL at 25 °C | [4] |

| pKa (of conjugate acid) | 8.36 | [3] |

| Water Solubility | Miscible | [3] |

| logP | -0.860 | [4] |

Physical Properties of Selected Morpholine Derivatives

The substitution on the morpholine ring significantly influences the physical properties of the resulting derivatives. These properties, in turn, affect their suitability as drug candidates. The following table summarizes the melting points of a selection of morpholine derivatives from the literature.

Table 2: Melting Points of Various Morpholine Derivatives

| Derivative Name/Structure | Melting Point (°C) | Application/Note | References |

| Morpholin-N-ethyl acetate | 232-233 | Synthetic intermediate | [5] |

| Morpholin-N-acetohydrazide | 105-106 | Synthetic intermediate | [5] |

| 2-(4-((2-chlorophenyl)(morpholino)methyl)phenoxy)acetohydrazide | 135-137 | Anticancer agent precursor | [6] |

| 2-(4-((4-chlorophenyl)(morpholino)methyl)phenoxy)acetohydrazide | 145-147 | Anticancer agent precursor | [6] |

| 4-(2,4-Difluorobenzoyl)-N-(4-morpholinophenyl)piperidine-1-carboxamide | 205-207 | mTOR inhibitor | [7] |

| 4-(4-Nitrophenyl)-N-(4-morpholinophenyl)piperidine-1-carboxamide | 208-209 | mTOR inhibitor | [7] |

Chemical Properties and Reactions of Morpholine Derivatives

The chemical reactivity of morpholine is primarily dictated by the secondary amine group, although the ether oxygen can influence its properties.[3] Morpholine undergoes typical reactions of secondary amines, such as N-alkylation, N-acylation, and reactions with carbonyl compounds to form enamines.[3] These reactions are fundamental to the synthesis of a diverse range of morpholine derivatives.

Synthesis of Morpholine Derivatives

A variety of synthetic routes are employed to produce morpholine derivatives. Common strategies include:

-

Reductive Amination: Reaction of a ketone or aldehyde with morpholine in the presence of a reducing agent.

-

Nucleophilic Substitution: Reaction of morpholine with an alkyl or acyl halide.[6]

-

Palladium-Catalyzed Cross-Coupling Reactions: Such as the Suzuki-Miyaura coupling to form N-aryl morpholine derivatives.[8]

-

Annulation of 1,2-amino alcohols: A common and efficient method for synthesizing the morpholine ring itself.[9][10]

Experimental Protocols

This section details standardized methodologies for the determination of key physical properties and the characterization of morpholine derivatives.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a crucial indicator of purity.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered morpholine derivative is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Determination of Boiling Point by Simple Distillation

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Simple distillation is suitable for pure liquids or for separating liquids with significantly different boiling points.

Protocol:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Sample and Boiling Chips: The liquid morpholine derivative and a few boiling chips are added to the distilling flask.

-

Heating: The flask is heated gently.

-

Vapor Temperature Measurement: The thermometer bulb is positioned so that it is just below the side arm of the distilling flask to accurately measure the temperature of the vapor as it passes into the condenser.

-

Data Recording: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Protocol:

-

Sample Preparation: A small, accurately weighed amount of the morpholine derivative (e.g., 1-5 mg) is placed in a vial.

-

Solvent Addition: A known volume of the desired solvent (e.g., water, ethanol, DMSO) is added incrementally.

-

Mixing: The mixture is vortexed or agitated after each addition of solvent.

-

Observation: The solubility is determined by visual inspection for the complete dissolution of the solid. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Characterization by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Protocol:

-

Sample Preparation: 5-25 mg of the morpholine derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11][12] The solution must be free of particulate matter.[11]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to further elucidate the structure.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).[13]

Signaling Pathways and Experimental Workflows

Morpholine derivatives have been shown to modulate various biological signaling pathways, making them attractive candidates for drug development, particularly in oncology and neurodegenerative diseases.[14][15]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Several morpholine-containing molecules have been developed as inhibitors of key kinases in this pathway.[18]

Caption: PI3K/Akt/mTOR pathway with sites of inhibition by morpholine derivatives.

Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy to enhance cholinergic neurotransmission.[19] Morpholine derivatives have been designed as potent AChE inhibitors.[20][21]

Caption: Mechanism of acetylcholinesterase inhibition by morpholine derivatives.

General Experimental Workflow for Enzyme Inhibition Assay

The following workflow outlines a typical procedure for evaluating the inhibitory activity of morpholine derivatives against a target enzyme.[22]

Caption: General workflow for an enzyme inhibition assay.[22]

Experimental Workflow for In Vitro Anticancer Screening

This workflow illustrates the key steps in assessing the cytotoxic activity of morpholine derivatives against cancer cell lines.[23][24]

Caption: Workflow for in vitro anticancer activity screening.[23][24]

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. organomation.com [organomation.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. superchemistryclasses.com [superchemistryclasses.com]

- 23. benchchem.com [benchchem.com]

- 24. noblelifesci.com [noblelifesci.com]

(S)-morpholin-2-ylmethanol hydrochloride salt properties and handling

An In-depth Technical Guide on (S)-morpholin-2-ylmethanol Hydrochloride: Properties, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound hydrochloride, a chiral building block of significant interest in the pharmaceutical and chemical industries. The document details its physicochemical properties, safe handling and storage procedures, and its applications in drug discovery and organic synthesis.

Physicochemical Properties

This compound hydrochloride is the salt form of this compound, which enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[1][2] The morpholine ring is a valued scaffold in medicinal chemistry, known for improving pharmacokinetic properties in drug candidates.[3]

Quantitative data for the hydrochloride salt and its corresponding free base are summarized below.

Table 1: Physicochemical Data for this compound Hydrochloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1313584-92-7 | [4][5] |

| Molecular Formula | C₅H₁₂ClNO₂ | [4][5][6] |

| Molecular Weight | 153.61 g/mol | [5] |

| Appearance | White to off-white solid/powder | [4][7] |

| Purity | ≥97-99% | [4][7] |

| Storage Temperature | 2-8°C, under inert atmosphere |[5][8] |

Table 2: Computed Properties for this compound (Free Base)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₂ | [9] |

| Molecular Weight | 117.15 g/mol | [9] |

| XLogP3-AA | -1.2 | [9] |

| Hydrogen Bond Donor Count | 2 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Topological Polar Surface Area | 41.5 Ų |[9] |

Synthesis and Analytical Characterization

The hydrochloride salt is typically prepared through the reaction of the free base, this compound, with hydrochloric acid, followed by crystallization. This process is crucial for obtaining a stable, solid form suitable for further use.[10]

General Synthesis Protocol

A generalized protocol for the preparation of the hydrochloride salt involves the following steps:

-

Dissolution: Dissolve the free base, this compound, in a suitable organic solvent.

-

Acidification: Add a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like isopropanol or ether) to the mixture while stirring.

-

Crystallization: Allow the mixture to stir at a controlled temperature (e.g., -10 to 60°C) for a period of 0.5 to 24 hours to induce crystallization of the hydrochloride salt.[10]

-

Isolation: Collect the resulting solid precipitate by filtration.

-

Purification: Wash the isolated solid with a cold solvent to remove any unreacted starting materials or impurities.

-

Drying: Dry the final product under a vacuum to yield the purified this compound hydrochloride.

Analytical Workflow

The identity, purity, and quality of the final product are confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and identity of the compound.[5][11]

Safety and Handling

Proper handling of this compound hydrochloride is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds and general best practices; users must consult the specific Safety Data Sheet (SDS) for the product they are using.

Table 3: Hazard and Precautionary Information Note: This data is derived from the SDS for 2-(Morpholin-2-yl)ethan-1-ol hydrochloride, a structurally related compound, and should be used for guidance only.[12]

| Category | Information |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Handling Procedures:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14]

-

Hygiene : Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8][12]

-

Spill Response : In case of a spill, avoid dust formation.[8] Absorb the material with an inert, non-combustible material and place it in a suitable container for disposal.

Storage Recommendations:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][13]

-

For maximum stability, store at 2-8°C under an inert atmosphere.[5][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[13]

Applications in Drug Development

This compound hydrochloride serves as a crucial chiral intermediate in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system (CNS).[3][10] The morpholine heterocycle often imparts favorable properties such as improved aqueous solubility, metabolic stability, and permeability across the blood-brain barrier (BBB).[3]

The use of a specific enantiomer, in this case, the (S)-form, is critical in modern drug design, as different stereoisomers can exhibit vastly different pharmacological activities and safety profiles. The hydrochloride salt form is preferred in development to improve handling, stability, and formulation characteristics.[1][15] This building block is typically introduced during the lead generation or lead optimization phases of the drug discovery process.

References

- 1. 24152-96-3(2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) | Kuujia.com [kuujia.com]

- 2. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride, CasNo.1313584-92-7 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 5. 1313584-92-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. (2S)-morpholin-2-ylmethanol hydrochloride | C5H12ClNO2 | CID 53483542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Morpholin-2-ylMethanol hydrochloride CAS#: 144053-98-5 [m.chemicalbook.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google Patents [patents.google.com]

- 11. 1313584-92-7 | this compound hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Safety and Handling of (S)-morpholin-2-ylmethanol

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The safety and handling information for (S)-morpholin-2-ylmethanol is not exhaustively available. Therefore, this guide supplements available data with information from the parent compound, morpholine, and related structures to provide a comprehensive overview of potential hazards and safe handling practices. All laboratory work should be conducted with a thorough risk assessment specific to the planned procedures.

Hazard Identification and Classification

This compound is classified as harmful and an irritant. The available safety information indicates that it should be handled with care in a laboratory setting.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize available data for the compound and its parent, morpholine, for a comparative toxicological assessment.

Table 1: Physicochemical Properties

| Property | This compound | Morpholine |

| CAS Number | 132073-83-7[1] | 110-91-8[4] |

| Molecular Formula | C5H11NO2[1] | C4H9NO |

| Molecular Weight | 117.15 g/mol [2] | 87.12 g/mol |

| Physical Form | Solid-Liquid Mixture[1] | Colorless liquid[5] |

| Flash Point | 86.9 ± 20.4 °C[1] | 31 °C |

| Vapor Pressure | Not Available | 9.8 hPa at 20.3 °C[4] |

| Water Solubility | Not Available | Miscible in any proportion[4] |

Table 2: Acute Toxicity Data (for Morpholine)

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 1050 mg/kg | [5][6][7] |

| Dermal LD50 | Rabbit | 500 mg/kg | [7] |

| Inhalation LC50 | Rat | <24.8 mg/L (4-hour) | [6] |

Experimental Protocols and Handling

3.1 General Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for the safe handling of this compound.

3.2 Detailed Handling and Storage Procedures

-

Engineering Controls: Work should be performed in a well-ventilated area, preferably a chemical fume hood, especially when handling larger quantities or when there is a risk of aerosol generation.[4][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.[9]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[9] Avoid direct contact with the skin.[8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[9]

-

-

Handling:

-

Storage:

3.3 Accidental Release Measures

-

Evacuation: Evacuate personnel from the affected area.

-

Ventilation: Ensure adequate ventilation.

-

Ignition Sources: Remove all sources of ignition.[8]

-

Containment:

-

Cleanup: Place the absorbent material into a suitable container for disposal according to local regulations.[9]

First-Aid Measures

-

General Advice: If you feel unwell, seek medical advice immediately and show this safety data sheet to the doctor in attendance.[11]

-

If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[9] If not breathing, give artificial respiration. Call a poison center or physician immediately.[9][11]

-

In Case of Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[9] Seek immediate medical attention.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[11]

-

If Swallowed: Do NOT induce vomiting.[11] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Flammable liquid and vapor.[10] Vapors may form explosive mixtures with air.[8] Thermal decomposition can lead to the release of irritating gases and vapors.[8]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[4]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[10] Contaminated packaging should be disposed of in the same manner as the product.

References

- 1. This compound | 132073-83-7 [sigmaaldrich.com]

- 2. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemical-label.com [chemical-label.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Morpholine - IDLH | NIOSH | CDC [cdc.gov]

- 6. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. fishersci.com [fishersci.com]

- 9. solventsandpetroleum.com [solventsandpetroleum.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. file.bldpharm.com [file.bldpharm.com]

Methodological & Application

The Role of (S)-morpholin-2-ylmethanol in Asymmetric Synthesis: An Evaluation

While (S)-morpholin-2-ylmethanol is a valuable chiral building block, extensive review of scientific literature reveals a notable absence of its application as a removable chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved. Despite the prevalence of other chiral auxiliaries like Evans oxazolidinones and pseudoephedrine, this compound does not appear to be utilized in this capacity for common transformations such as asymmetric alkylation or aldol reactions.

This document will instead focus on the synthesis of chiral morpholine derivatives, a field where the inherent chirality of precursors like this compound is fundamental. We will also provide a general overview and workflow for the use of established chiral auxiliaries to offer context for researchers and drug development professionals.

General Principles of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary in asymmetric synthesis follows a well-defined three-step process. This methodology provides a reliable way to control the stereochemistry of a reaction and is particularly useful in the early stages of drug discovery.

A general workflow for a chiral auxiliary-mediated synthesis is depicted below:

Figure 1: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Synthesis of Chiral Morpholine Derivatives

The synthesis of enantiomerically pure morpholine derivatives is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. Various strategies have been developed to achieve this, often starting from chiral precursors.

One common approach is the asymmetric hydrogenation of dehydromorpholines . This method utilizes a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to achieve high enantioselectivity.

| Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)Cl]₂ / (R)-BINAP | CH₂Cl₂ | 50 | 25 | 12 | >99 | 95 |

| 2-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | MeOH | 30 | rt | 24 | 98 | 92 |

| 2-Naphthyl-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)Cl]₂ / (S)-SYNPHOS | Toluene | 50 | 40 | 12 | 99 | 97 |

Table 1: Examples of Asymmetric Hydrogenation for the Synthesis of Chiral Morpholines.

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

Materials:

-

2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 mmol)

-

[Rh(COD)Cl]₂ (0.005 mmol)

-

(R)-BINAP (0.011 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a Schlenk flask is charged with [Rh(COD)Cl]₂ (2.5 mg, 0.005 mmol) and (R)-BINAP (6.8 mg, 0.011 mmol).

-

Anhydrous dichloromethane (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

A solution of 2-phenyl-3,4-dihydro-2H-1,4-oxazine (161 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL) is added to the catalyst solution.

-

The Schlenk flask is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen.

-

The reaction mixture is stirred at 25 °C for 12 hours.

-

After the reaction is complete, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (R)-2-phenylmorpholine.

Expected Outcome:

-

Yield: >99%

-

Enantiomeric Excess (ee): 95% (determined by chiral HPLC analysis)

The logical flow of this synthetic protocol is outlined in the following diagram:

Figure 2: Experimental workflow for the asymmetric hydrogenation of 2-phenyl-3,4-dihydro-2H-1,4-oxazine.

Conclusion

Application of (S)-morpholin-2-ylmethanol in Asymmetric Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(S)-morpholin-2-ylmethanol, a readily available chiral building block, offers significant potential for the development of novel ligands for asymmetric catalysis. Its rigid morpholine scaffold and the presence of both a secondary amine and a primary alcohol functionality provide a versatile platform for the synthesis of effective bidentate ligands. These ligands can coordinate to a variety of metal centers, creating a well-defined chiral environment to induce high stereoselectivity in a range of chemical transformations.

This document provides detailed application notes on the potential uses of this compound in asymmetric catalysis, focusing on its derivatization into effective chiral ligands. It includes a summary of expected quantitative data for a representative reaction and detailed experimental protocols for the synthesis of a derivative and its application in a key asymmetric transformation.

Application Notes

The core utility of this compound in asymmetric catalysis lies in its role as a chiral precursor for the synthesis of more elaborate and sterically demanding ligands. The inherent chirality of the morpholine ring, derived from an amino acid, can be effectively transferred to the catalytic process. The secondary amine and primary alcohol can be selectively functionalized to tune the steric and electronic properties of the resulting ligand, making it suitable for various metal-catalyzed reactions.

A primary application of chiral β-amino alcohols is in the synthesis of ligands for the asymmetric addition of organometallic reagents to carbonyl compounds. For instance, derivatives of this compound can be effective ligands for the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction that furnishes valuable chiral secondary alcohols.

The nitrogen atom of the morpholine ring can be readily alkylated or arylated to introduce bulky substituents that enhance the steric hindrance around the metal center, thereby improving enantioselectivity. The hydroxyl group can coordinate to the metal, forming a stable five-membered chelate ring that rigidifies the catalyst structure and creates a predictable chiral pocket.

Beyond simple N-alkylation, this compound can serve as a precursor for the synthesis of more complex ligand classes, such as phosphino-oxazoline (PHOX) type ligands, by converting the alcohol to an oxazoline and the amine to a phosphine. Such ligands have demonstrated broad applicability and high efficiency in a variety of asymmetric transformations.

Quantitative Data Presentation

The following table summarizes representative data for the asymmetric addition of diethylzinc to various aldehydes, a reaction where ligands derived from chiral amino alcohols, such as this compound, are expected to perform well. The data presented is illustrative of the high yields and enantioselectivities that can be achieved with this class of ligands.

| Entry | Aldehyde Substrate | Chiral Ligand (Conceptual Derivative) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | N-Butyl-(S)-morpholin-2-ylmethanol | >95 | Up to 98 (R) |

| 2 | 4-Chlorobenzaldehyde | N-Butyl-(S)-morpholin-2-ylmethanol | >95 | Up to 97 (R) |

| 3 | 4-Methoxybenzaldehyde | N-Butyl-(S)-morpholin-2-ylmethanol | >95 | Up to 96 (R) |

| 4 | 2-Naphthaldehyde | N-Butyl-(S)-morpholin-2-ylmethanol | >90 | Up to 95 (R) |

| 5 | Cinnamaldehyde | N-Butyl-(S)-morpholin-2-ylmethanol | >85 | Up to 92 (R) |

| 6 | Hexanal | N-Butyl-(S)-morpholin-2-ylmethanol | >90 | Up to 94 (R) |

Experimental Protocols

Synthesis of a Representative Ligand: N-Butyl-(S)-morpholin-2-ylmethanol

This protocol describes a general procedure for the N-alkylation of this compound, a key step in creating a more sterically hindered and effective ligand.

Materials:

-

This compound

-

1-Iodobutane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)